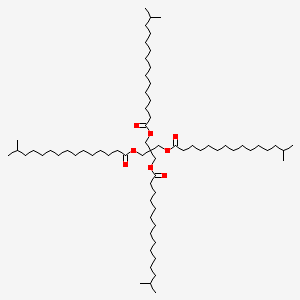
Pentaerythritol tetraisopalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol tetraisopalmitate is an ester derived from pentaerythritol and isopalmitic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetics and personal care products. This compound is valued for its ability to provide a cushiony feel, high gloss, and water resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaerythritol tetraisopalmitate is synthesized through the esterification of pentaerythritol with isopalmitic acid. The reaction typically involves heating pentaerythritol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isopalmitic acid, are mixed in large reactors with catalysts. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction is complete, the product is purified using techniques such as vacuum distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Pentaerythritol tetraisopalmitate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Pentaerythritol and isopalmitic acid in the presence of sulfuric acid or p-toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into pentaerythritol and isopalmitic acid.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and specific conditions such as elevated temperatures or pressures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pentaerythritol and isopalmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Pentaerythritol tetraisopalmitate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient, providing a smooth and silky texture to skin and hair care products.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.
Polymer Industry: Used as a plasticizer and stabilizer in the production of various polymers, improving their flexibility and thermal stability.
Mecanismo De Acción
Pentaerythritol tetraisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin or hair surface, reducing water loss and providing a smooth, non-greasy feel. The molecular structure of this compound allows it to interact with the lipid layers of the skin, enhancing its moisturizing and protective effects .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound used in military applications.
Pentaerythritol tetraoleate: Used as a lubricant and plasticizer.
Pentaerythritol tetrastearate: Employed in cosmetics and personal care products as an emollient and thickening agent.
Uniqueness
Pentaerythritol tetraisopalmitate is unique due to its specific combination of pentaerythritol and isopalmitic acid, which provides a balance of excellent emollient properties, high gloss, and water resistance. This makes it particularly valuable in cosmetic formulations where these attributes are desired .
Propiedades
Número CAS |
68957-81-3 |
|---|---|
Fórmula molecular |
C69H132O8 |
Peso molecular |
1089.8 g/mol |
Nombre IUPAC |
[3-(14-methylpentadecanoyloxy)-2,2-bis(14-methylpentadecanoyloxymethyl)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C69H132O8/c1-61(2)49-41-33-25-17-9-13-21-29-37-45-53-65(70)74-57-69(58-75-66(71)54-46-38-30-22-14-10-18-26-34-42-50-62(3)4,59-76-67(72)55-47-39-31-23-15-11-19-27-35-43-51-63(5)6)60-77-68(73)56-48-40-32-24-16-12-20-28-36-44-52-64(7)8/h61-64H,9-60H2,1-8H3 |
Clave InChI |
SBSKDQAYPPMLKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


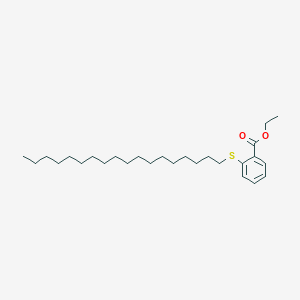
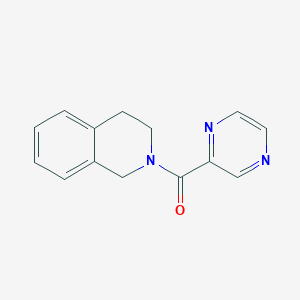
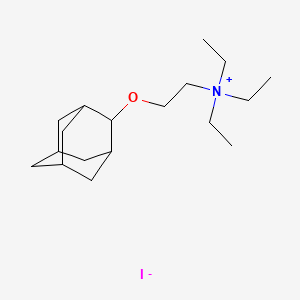
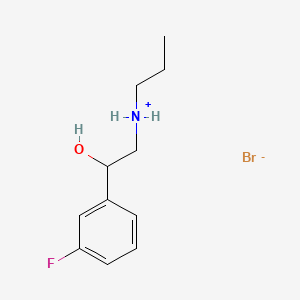
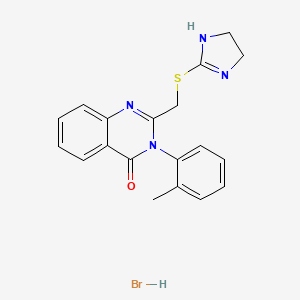
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
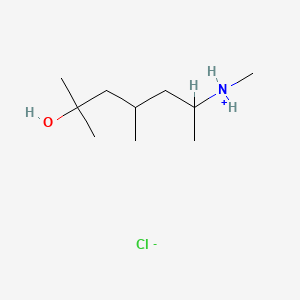

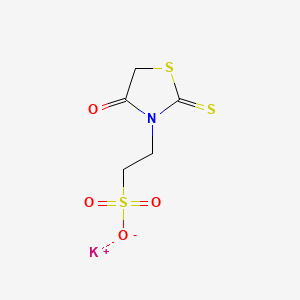
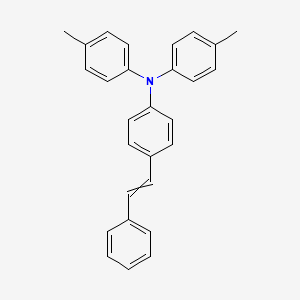
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
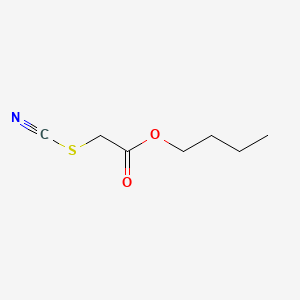
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
